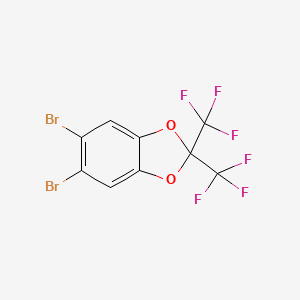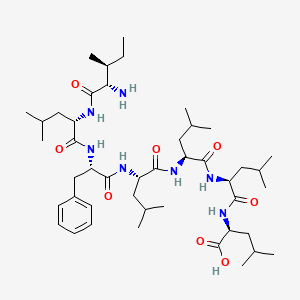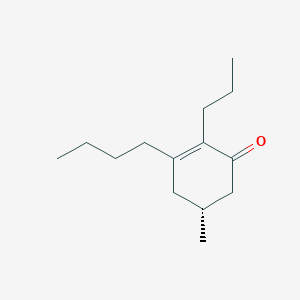![molecular formula C15H23N3O B12619716 N,4-Dimethyl-8-[(pentan-3-yl)oxy]-1,4-dihydroquinazolin-2-amine CAS No. 918136-47-7](/img/structure/B12619716.png)
N,4-Dimethyl-8-[(pentan-3-yl)oxy]-1,4-dihydroquinazolin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,4-Dimethyl-8-[(pentan-3-yl)oxy]-1,4-dihydroquinazolin-2-amine is a complex organic compound belonging to the class of quinazolines Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This specific compound is characterized by its unique structural features, including a dimethyl group, a pentan-3-yloxy group, and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,4-Dimethyl-8-[(pentan-3-yl)oxy]-1,4-dihydroquinazolin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors to form the quinazoline core. Reagents such as anthranilic acid derivatives and formamide can be used under acidic or basic conditions.
Introduction of the Dimethyl Group: The dimethyl group can be introduced via alkylation reactions using methylating agents like methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Pentan-3-yloxy Group: This step involves the etherification of the quinazoline core with a pentan-3-ol derivative using reagents like tosyl chloride and a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N,4-Dimethyl-8-[(pentan-3-yl)oxy]-1,4-dihydroquinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Ammonia, primary amines, nucleophiles, solvents like ethanol or methanol.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Applications De Recherche Scientifique
N,4-Dimethyl-8-[(pentan-3-yl)oxy]-1,4-dihydroquinazolin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of N,4-Dimethyl-8-[(pentan-3-yl)oxy]-1,4-dihydroquinazolin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethyl-N-(pentan-3-yl)aniline: A structurally related compound with similar functional groups.
Pendimethalin: A substituted aniline with herbicidal properties, bearing structural similarities.
Uniqueness
N,4-Dimethyl-8-[(pentan-3-yl)oxy]-1,4-dihydroquinazolin-2-amine stands out due to its unique combination of functional groups and its potential for diverse applications. Its quinazoline core, combined with the dimethyl and pentan-3-yloxy groups, provides distinct chemical and biological properties not found in closely related compounds.
Propriétés
Numéro CAS |
918136-47-7 |
|---|---|
Formule moléculaire |
C15H23N3O |
Poids moléculaire |
261.36 g/mol |
Nom IUPAC |
N,4-dimethyl-8-pentan-3-yloxy-3,4-dihydro-1H-quinazolin-2-imine |
InChI |
InChI=1S/C15H23N3O/c1-5-11(6-2)19-13-9-7-8-12-10(3)17-15(16-4)18-14(12)13/h7-11H,5-6H2,1-4H3,(H2,16,17,18) |
Clé InChI |
IZUYCIMDINTWDH-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)OC1=CC=CC2=C1NC(=NC)NC2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S,3'aR,8'aS,8'bS)-2'-(2-chloro-4-nitrophenyl)-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12619640.png)

![1-[2-(2-Methylphenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B12619667.png)
![1-[3-(3-Chlorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B12619671.png)

![2-benzyl-5-[(3,4-difluorophenyl)sulfanylmethyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12619674.png)
![N,N'-Bis[(4-hydroxy-3-methoxyphenyl)methyl]thiourea](/img/structure/B12619675.png)
![2-Bromo-6-(3-fluoro-phenyl)-imidazo[2,1-B]thiazole](/img/structure/B12619676.png)
![2-[2-(2,4-Difluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one](/img/structure/B12619677.png)
![1-[2-(4-Chlorophenyl)-2-oxoethyl]pyrimidin-2(1H)-one](/img/structure/B12619687.png)


![1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-propylbenzene](/img/structure/B12619710.png)
